molecular formula C22H21N5O3S B2422336 2-(8-((2-ethylphenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-methoxyphenyl)acetamide CAS No. 1251550-39-6

2-(8-((2-ethylphenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2422336
CAS No.: 1251550-39-6
M. Wt: 435.5
InChI Key: DPHZYTRZCUEHIY-UHFFFAOYSA-N
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Description

The compound belongs to the class of [1,2,4]triazolo[4,3-a]pyrazines . Compounds in this class have been studied for their potential as anticancer agents . They are known to intercalate with DNA, which can disrupt the function of cancer cells .


Synthesis Analysis

While the specific synthesis for this compound is not available, related [1,2,4]triazolo[4,3-a]pyrazines have been synthesized from 2-hydrazinopyridine and substituted aromatic aldehydes .


Molecular Structure Analysis

The compound contains a [1,2,4]triazolo[4,3-a]pyrazine core, which is a bicyclic structure consisting of a pyrazine ring fused with a [1,2,4]triazole ring .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of novel heterocycles, including derivatives similar to the mentioned compound, have been explored for their potential as insecticidal agents against certain pests such as the cotton leafworm, Spodoptera littoralis. The study involved creating various heterocycles to assess their insecticidal properties, indicating a broad application in pest management and agricultural sciences (Fadda et al., 2017).

Antimicrobial and Antifungal Activities

  • Research into triazolo and thiadiazole derivatives has uncovered significant antimicrobial and antifungal activities. These compounds, which share a core structural similarity with the specified chemical, have shown promise in combating microbial and fungal pathogens, underscoring their potential in developing new antimicrobial agents (Mabkhot et al., 2016). Another study reported the synthesis of novel pyrazoline and pyrazole derivatives exhibiting potent antibacterial and antifungal activities, which could contribute to the development of new therapeutic agents (Hassan et al., 2013).

Anticancer and Antitumor Properties

  • A study on the synthesis and characterization of novel pyrido and thiazolo derivatives found these compounds to have notable antimicrobial activity, suggesting their utility in creating new treatments for microbial infections and possibly in cancer research (El‐Kazak & Ibrahim, 2013). Furthermore, triazolo[4,3-a]pyrazin derivatives have been identified as versatile scaffolds for designing potent adenosine human receptor antagonists, highlighting their significance in neuroscience and pharmacology, especially in relation to Parkinson's disease models (Falsini et al., 2017).

Chemical Modification and Biological Potential

  • The structural modification and evaluation of these compounds' biological activities have been studied, indicating their potential in medicinal chemistry, particularly in the design of inhibitors for specific enzymes or receptors. This includes research into their role as antifungal agents and their interaction with biological targets such as the 14-α-demethylase lanosterol, providing insights into their pharmacological potential (Fedotov et al., 2022).

Future Directions

Given the anticancer potential of related [1,2,4]triazolo[4,3-a]pyrazines , this compound could be a subject of future research in the field of medicinal chemistry. Further studies could focus on its synthesis, biological activity, and mechanism of action.

Properties

IUPAC Name

2-[8-(2-ethylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3S/c1-3-15-6-4-5-7-18(15)31-21-20-25-27(22(29)26(20)13-12-23-21)14-19(28)24-16-8-10-17(30-2)11-9-16/h4-13H,3,14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPHZYTRZCUEHIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1SC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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